molecular formula C73H109N19O16 B599581 Angiotensin (1-12) (human) CAS No. 136865-09-3

Angiotensin (1-12) (human)

カタログ番号: B599581
CAS番号: 136865-09-3
分子量: 1508.792
InChIキー: HUIMDLALQQGEEN-ZOXCJXDUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Angiotensin (1-12) (Ang-[1-12]) is a 12-amino acid peptide (sequence: DRVYIHPFHLVI) derived from the N-terminal segment of angiotensinogen . Initially identified in rat tissues , it has been proposed as an alternative precursor for angiotensin II (Ang II) in humans, bypassing the classical renin-dependent pathway . Studies suggest that Ang-(1-12) is processed by enzymes such as chymase and angiotensin-converting enzyme (ACE) to generate Ang II, which contributes to blood pressure regulation and hypertensive pathophysiology . However, its existence and physiological relevance remain debated due to methodological discrepancies in detection .

準備方法

Synthetic Routes and Reaction Conditions

Proangiotensin-12 can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves sequentially adding amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by a temporary protecting group to prevent unwanted reactions. After the peptide chain is fully assembled, the protecting groups are removed, and the peptide is cleaved from the resin .

Industrial Production Methods

Industrial production of proangiotensin-12 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves optimizing reaction conditions, such as temperature, solvent, and coupling reagents, to ensure high yield and purity .

化学反応の分析

Chymase and ACE in Ang-(1-12) Metabolism

In vitro studies using human atrial tissue have demonstrated that Ang-(1-12) is converted into Ang II by chymase. The contribution of chymase is significantly higher than that of ACE .

Relative Contributions of ACE and Chymase in Ang II Generation from Ang-(1-12)

EnzymeAng II Formation (fmol/min/mg)
Chymase28 ± 3.1
ACE1.1 ± 0.2

These results indicate a dominant role for chymase in Ang II formation from Ang-(1-12) in human cardiac tissue .

Enzymatic Hydrolysis of Ang-(1-12)

Ang-(1-12) can be hydrolyzed to Ang II. In experiments with human plasma membranes, Ang II was the predominant form found after incubation of Ang-(1-12) . In the absence of all Renin-Angiotensin System (RAS) inhibitors, a significant amount of Ang II is formed, while Ang-(1-12) is largely metabolized .

Role of Ang-(1-12) in Hypertension

Research suggests a link between Ang-(1-12) and hypertension. Studies in hypertensive rats show that immunoneutralization of Ang-(1-12) can lower blood pressure, suggesting its role in hypertension . Ang-(1-12) is present in the blood of both normal and hypertensive patients .

Ang-(1-12) Formation

Ang-(1-12) can be generated from Angiotensinogen (Aogen) via the kallikrein enzyme system . While early studies suggested ACE mediation in Ang-(1-12) conversion to Ang II, later research implicated chymase . Studies indicate that renin is not required for Ang-(1-12) to be converted into Angiotensin peptides .

科学的研究の応用

Proangiotensin-12 has several applications in scientific research:

    Cardiovascular Research: Studying its role in blood pressure regulation and heart disease.

    Renal Research: Investigating its effects on kidney function and fluid balance.

    Pharmacology: Developing new drugs targeting the renin-angiotensin system.

    Biochemistry: Understanding peptide synthesis and degradation pathways.

作用機序

Proangiotensin-12 exerts its effects by being converted into angiotensin I and subsequently into angiotensin II. Angiotensin II binds to angiotensin II receptors (AT1 and AT2), leading to vasoconstriction, increased blood pressure, and aldosterone secretion. This cascade ultimately regulates cardiovascular and renal functions .

類似化合物との比較

Metabolic Pathways and Enzymatic Processing

Angiotensin (1-12) vs. Angiotensin I (Ang I) and Angiotensin II (Ang II):

  • Ang-(1-12): Processing Enzymes: Primarily cleaved by chymase (intracellularly) and ACE (extracellularly) to yield Ang II . Notably, chymase dominates in human atrial tissue, contributing >90% of Ang II production from Ang-(1-12) .
  • Ang I: Converted to Ang II via ACE or alternative enzymes (e.g., chymase). Requires renin for initial cleavage from angiotensinogen.
  • Ang II:
    • The primary effector peptide of the renin-angiotensin system (RAS), mediating vasoconstriction and hypertension.

Angiotensin (1-12) vs. Angiotensin-(1-7) (Ang-[1-7]):

  • Ang-(1-7):
    • Generated from Ang II via ACE2 or directly from Ang I via prolyl oligopeptidase (POP) .
    • Function: Counteracts Ang II by promoting vasodilation, anti-inflammatory, and anti-fibrotic effects .
  • Contrast with Ang-(1-12):
    • Ang-(1-12) is a precursor to Ang II, whereas Ang-(1-7) opposes Ang II actions.

Detection and Methodological Challenges

  • Ang-(1-12): Radioimmunoassay (RIA): Early studies reported plasma levels of ~2 ng/mL in hypertensive patients, but cross-reactivity with angiotensinogen (3%) raised concerns about specificity .
  • Other Angiotensins:
    • Ang I and Ang II are consistently detected using LC-MS/MS due to their higher stability and abundance .

Physiological and Pathophysiological Roles

Compound Role in RAS Association with Disease
Ang-(1-12) Non-renin Ang II precursor Hypertension (↑ plasma levels in HTN)
Ang I Intermediate for Ang II production Neutral; substrate for ACE/ACE2
Ang II Vasoconstriction, inflammation Hypertension, heart failure
Ang-(1-7) Vasodilation, anti-inflammatory Protective in CVD, COVID-19

Therapeutic Implications

  • Targeting Ang-(1-12): Chymase inhibitors (e.g., TEI-E005) reduced Ang II production from Ang-(1-12) in preclinical models . Immunoneutralization of Ang-(1-12) with monoclonal antibodies lowered blood pressure in hypertensive models .
  • Contrast with ACE Inhibitors/ARBs:
    • ACE inhibitors block Ang II formation from Ang I but are ineffective against chymase-mediated Ang II from Ang-(1-12) .
    • ARNIs (e.g., sacubitril/valsartan) combine neprilysin inhibition with Ang II receptor blockade, offering broader RAS modulation .

生物活性

Angiotensin (1-12) [Ang-(1-12)] is a peptide that has garnered attention for its role in the renin-angiotensin system (RAS) and its potential implications in cardiovascular health. This article delves into the biological activity of Ang-(1-12), highlighting its mechanisms of action, metabolic pathways, and clinical relevance through detailed research findings and case studies.

Overview of Angiotensin (1-12)

Ang-(1-12) is a 12-amino acid peptide that serves as an alternative precursor in the generation of angiotensin peptides, particularly Angiotensin II (Ang II). Unlike traditional pathways that rely on renin, Ang-(1-12) can be metabolized by various enzymes, including angiotensin-converting enzyme (ACE) and chymase, to produce biologically active angiotensins.

Vasoconstriction and Blood Pressure Regulation
Research indicates that Ang-(1-12) can induce vasoconstriction, a response primarily mediated through its conversion to Ang II. In studies involving human atrial tissue, it was found that Ang-(1-12) metabolism significantly contributes to Ang II formation, with chymase being the predominant enzyme involved in this process. Specifically, the contribution of chymase to Ang II generation was significantly higher compared to ACE, suggesting a critical role for chymase in the cardiovascular effects of Ang-(1-12) .

Expression in Tissues
Ang-(1-12) is predominantly expressed in cardiac myocytes and renal tubular cells. Its presence in these tissues suggests a localized role in modulating cardiovascular and renal functions. The expression levels are notably higher in hypertensive models, indicating a potential link between elevated Ang-(1-12) levels and hypertension .

Metabolic Pathways

The metabolism of Ang-(1-12) involves several key enzymes:

Enzyme Role Contribution to Ang II Formation
ACEConverts Ang I to Ang IIMinor contribution
ChymaseHydrolyzes Ang-(1-12) to Ang IIMajor contributor

Studies have shown that while both ACE and chymase can metabolize Ang-(1-12), chymase has a more significant role, particularly in hypertensive conditions .

Clinical Implications

Predictive Biomarker for Cardiovascular Disease
Circulating levels of Ang-(1-12) have been associated with increased RAS activity and may serve as a predictive biomarker for cardiovascular diseases. Elevated levels are observed in patients with hypertension, suggesting its potential utility in assessing cardiovascular risk .

Case Studies
In one study involving patients undergoing cardiac surgery, elevated levels of Ang-(1-12) were correlated with increased vasoconstrictor responses. The administration of RAS inhibitors led to significant reductions in the metabolism of Ang-(1-12), further supporting its role in cardiovascular regulation .

Research Findings

Recent studies have elucidated the biological activities of Ang-(1-12):

  • Vasoconstrictor Effects : In isolated heart tissues, administration of Ang-(1-12) resulted in significant vasoconstriction, which was abolished when ACE or chymase was inhibited .
  • Impact on Cardiac Function : Research demonstrated that Ang-(1-12) could influence cardiac myocyte function by increasing intracellular calcium levels, which is critical for myocardial contraction .

Q & A

Basic Research Questions

Q. What are the optimal storage and reconstitution protocols for Angiotensin (1-12) (human) to ensure peptide stability in experimental settings?

  • Methodological Answer : Angiotensin (1-12) (human) should be stored at -20°C in lyophilized form. For reconstitution, use DMSO to prepare a 10 mM stock solution, aliquot to avoid repeated freeze-thaw cycles, and store at -80°C for long-term stability (≤6 months) or -20°C for short-term use (≤1 month). Ensure solutions are clarified via vortexing or sonication before use. Avoid aqueous buffers unless compatibility is confirmed, as precipitation may occur .

Q. How can researchers validate the purity and structural integrity of Angiotensin (1-12) (human) prior to in vitro assays?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) to confirm purity (>98%) and mass spectrometry (MS) to verify molecular weight (1508.79 Da) and sequence (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile). Cross-check with the Certificate of Analysis (COA) provided by suppliers. For functional validation, test cleavage by chymase in cardiac tissue homogenates to confirm angiotensin II generation .

Q. What experimental models are appropriate for initial screening of Angiotensin (1-12) (human) bioactivity?

  • Methodological Answer : Primary human cardiac tissue or cell lines (e.g., CHO or COS-7 cells transfected with angiotensin receptors) are suitable. Use fluorescence-based Ca²⁺ mobilization assays (e.g., Fluo-4 dye) to detect intracellular signaling responses. Ensure controls include angiotensin II and receptor antagonists (e.g., losartan for AT1R) to distinguish direct receptor activation from enzymatic cleavage effects .

Advanced Research Questions

Q. How can researchers resolve contradictions between studies reporting direct AT1 receptor activation vs. enzymatic cleavage-dependent effects of Angiotensin (1-12) (human)?

  • Methodological Answer : Design comparative experiments using:

  • Direct receptor assays : Transfect cells with AT1/AT2 receptors and measure Ca²⁺ flux or ERK phosphorylation upon Ang-(1-12) treatment.
  • Enzyme inhibition : Pre-treat tissues/cells with chymase inhibitors (e.g., chymostatin) or ACE inhibitors (e.g., captopril) to block cleavage.
  • Mass spectrometry : Confirm the presence/absence of angiotensin II in post-treatment supernatants.
    Contradictions may arise from tissue-specific enzyme expression or receptor isoform dominance, necessitating model-specific validation .

Q. What strategies are recommended for elucidating non-canonical signaling pathways activated by Angiotensin (1-12) (human)?

  • Methodological Answer : Combine phosphoproteomics (e.g., LC-MS/MS) with pathway-specific inhibitors to map signaling cascades. For example:

  • Use U0126 (MEK inhibitor) to assess ERK involvement.
  • Employ siRNA knockdown of Gαq proteins to test G-protein coupling.
  • Compare transcriptomic profiles (RNA-seq) of Ang-(1-12)-treated vs. angiotensin II-treated cells to identify unique targets .

Q. How should researchers address variability in Angiotensin (1-12) (human) potency across different experimental systems?

  • Methodological Answer : Standardize protocols by:

  • Dose-response calibration : Use fluorescence plate readers (e.g., FLIPRTETRA™) to generate EC₅₀ values in each model.
  • Batch-to-batch consistency : Revalidate peptide activity with each new shipment using a reference assay (e.g., ERK phosphorylation).
  • Species specificity : Confirm cross-reactivity in non-human models (e.g., rat vs. human chymase activity) before extrapolating results .

Q. Data Analysis and Reproducibility

Q. What statistical frameworks are optimal for analyzing dose-dependent responses to Angiotensin (1-12) (human)?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal concentration-response curves and calculate EC₅₀/IC₅₀. Report 95% confidence intervals and use ANOVA with post-hoc tests (e.g., Tukey) for multi-group comparisons. For reproducibility, predefine significance thresholds (e.g., p < 0.05) and include effect size metrics (e.g., Cohen’s d) .

Q. How can researchers ensure reproducibility when studying tissue-specific cleavage of Angiotensin (1-12) (human)?

  • Methodological Answer :

  • Tissue sourcing : Use freshly isolated human cardiac tissue or cryopreserved batches with documented chymase activity.
  • Enzyme activity assays : Quantify chymase levels via fluorogenic substrates (e.g., Suc-Val-Pro-Phe-AMC) in parallel experiments.
  • Positive controls : Include angiotensin I/II and chymase-knockout models (e.g., CRISPR-edited cells) to validate cleavage dependency .

Q. Research Design and Hypothesis Testing

Q. What criteria should guide the formulation of a FINER (Feasible, Interesting, Novel, Ethical, Relevant) research question for Angiotensin (1-12) (human)?

  • Methodological Answer :

  • Feasibility : Ensure access to validated peptide batches and receptor-transfected cell lines.
  • Novelty : Focus on unresolved mechanisms (e.g., cross-talk between angiotensin fragments and inflammatory pathways).
  • Ethics : Adhere to IRB protocols if using human tissues.
  • Relevance : Align with clinical needs (e.g., heart failure pathophysiology) .

Q. How can researchers leverage conflicting literature to design hypothesis-driven studies on Angiotensin (1-12) (human)?

  • Methodological Answer :
    Perform systematic reviews to identify knowledge gaps (e.g., discrepancies in receptor binding vs. cleavage efficiency). Use meta-analysis tools (e.g., RevMan) to quantify heterogeneity across studies. Design targeted experiments to test competing hypotheses (e.g., dual-reporter assays for real-time cleavage and receptor activation monitoring) .

特性

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C73H109N19O16/c1-11-41(9)59(90-66(101)52(30-44-22-24-47(93)25-23-44)86-68(103)57(39(5)6)88-62(97)49(20-16-26-79-73(75)76)82-61(96)48(74)33-56(94)95)70(105)87-54(32-46-35-78-37-81-46)71(106)92-27-17-21-55(92)67(102)85-51(29-43-18-14-13-15-19-43)63(98)84-53(31-45-34-77-36-80-45)64(99)83-50(28-38(3)4)65(100)89-58(40(7)8)69(104)91-60(72(107)108)42(10)12-2/h13-15,18-19,22-25,34-42,48-55,57-60,93H,11-12,16-17,20-21,26-33,74H2,1-10H3,(H,77,80)(H,78,81)(H,82,96)(H,83,99)(H,84,98)(H,85,102)(H,86,103)(H,87,105)(H,88,97)(H,89,100)(H,90,101)(H,91,104)(H,94,95)(H,107,108)(H4,75,76,79)/t41-,42-,48-,49-,50-,51-,52-,53-,54-,55-,57-,58-,59-,60-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUIMDLALQQGEEN-ZOXCJXDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C73H109N19O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1508.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。